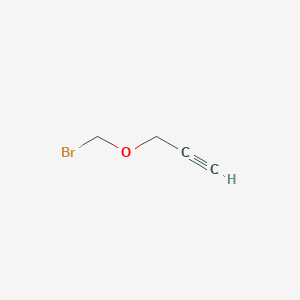

3-(Bromomethoxy)prop-1-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H5BrO |

|---|---|

Molecular Weight |

148.99 g/mol |

IUPAC Name |

3-(bromomethoxy)prop-1-yne |

InChI |

InChI=1S/C4H5BrO/c1-2-3-6-4-5/h1H,3-4H2 |

InChI Key |

ODCOCLSHBMFMTR-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromoprop-1-yne

A Note on Nomenclature: The compound "3-(Bromomethoxy)prop-1-yne" is not a commonly recognized or commercially available chemical. It is highly probable that the intended compound of interest is its isomer, 3-Bromoprop-1-yne , also widely known as propargyl bromide. This guide will focus on the chemical properties and reactions of 3-Bromoprop-1-yne.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromoprop-1-yne, a versatile reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

3-Bromoprop-1-yne is a colorless to light yellow liquid with a sharp, lachrymatory odor. It is a halogenated alkyne that serves as a valuable building block in the synthesis of a wide range of organic compounds. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₃Br | [1] |

| Molecular Weight | 118.96 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 89 °C (192 °F; 362 K) | [1] |

| Melting Point | -61.1 °C (-78.0 °F; 212.1 K) | [1] |

| Density | 1.57 g/mL (at 20 °C) | [1] |

| Flash Point | 18 °C (64 °F) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| Vapor Pressure | 72 mbar (at 20 °C) | [1] |

Synthesis and Reactivity

3-Bromoprop-1-yne is typically synthesized from propargyl alcohol. It is a reactive compound that participates in a variety of organic transformations, most notably as an alkylating agent for nucleophiles and in metal-catalyzed cross-coupling reactions.

A common method for the preparation of 3-Bromoprop-1-yne is the reaction of propargyl alcohol with phosphorus tribromide.[1]

3-Bromoprop-1-yne is a versatile electrophile. The terminal alkyne can be deprotonated to form a nucleophile, and the carbon-bromine bond is susceptible to nucleophilic substitution. This dual reactivity makes it a valuable reagent for the introduction of the propargyl group into molecules.

Key reactions involving 3-Bromoprop-1-yne include:

-

Propargylation of Nucleophiles: It readily reacts with a wide range of nucleophiles, including amines, phenols, and carbanions, to introduce a propargyl group.[2][3]

-

Sonogashira Coupling: The terminal alkyne can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides.

-

Barbier-type Reactions: In the presence of a metal such as zinc or indium, it can undergo Barbier-type reactions with carbonyl compounds to form homopropargyl alcohols.[4]

Experimental Protocols

-

Materials: Propargyl alcohol, Phosphorus tribromide (PBr₃), Diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place propargyl alcohol dissolved in diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation to obtain 3-Bromoprop-1-yne.

-

-

Materials: Aniline, 3-Bromoprop-1-yne (propargyl bromide), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).[5]

-

Procedure:

-

To a solution of aniline in DMF, add anhydrous potassium carbonate.[5]

-

Slowly add a solution of propargyl bromide (typically as an 80% solution in toluene) to the stirred suspension at room temperature.[5] The internal temperature may increase slightly.[5]

-

Stir the reaction mixture at room temperature for 6 hours.[5]

-

Filter the reaction mixture to remove the inorganic salts.[5]

-

Dilute the filtrate with diethyl ether and wash with brine.[5]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-propargylaniline.

-

-

Materials: Aryl or vinyl halide, 3-Bromoprop-1-yne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), an amine base (e.g., triethylamine or diisopropylamine), and a solvent (e.g., THF or DMF).

-

Procedure:

-

In a flask, dissolve the aryl or vinyl halide, palladium catalyst, and copper(I) iodide in the chosen solvent.

-

Add the amine base and 3-Bromoprop-1-yne to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).

-

Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and wash with saturated ammonium chloride solution and brine.

-

Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the resulting coupled product by flash column chromatography on silica gel.

-

Visualizations

Caption: Synthesis of 3-Bromoprop-1-yne from Propargyl Alcohol.

Caption: Mechanism of the Sonogashira Coupling Reaction.

Caption: Experimental workflow for the propargylation of an amine.

Safety Information

3-Bromoprop-1-yne is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Highly flammable liquid and vapor. Toxic if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[1]

-

Precautions: Keep away from heat, sparks, and open flames. Wear protective gloves, clothing, eye, and face protection. Avoid breathing fumes.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Propargyl bromide - Wikipedia [en.wikipedia.org]

- 2. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Bromomethoxy)prop-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthesis and comprehensive characterization of the novel compound, 3-(bromomethoxy)prop-1-yne. Due to the limited availability of direct literature on this specific molecule, this guide outlines a plausible synthetic route based on established organic chemistry principles and predicts the expected analytical data by drawing parallels with analogous compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and similar functionalized alkynes.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through the reaction of propargyl alcohol with formaldehyde and hydrogen bromide. This method is analogous to the well-established procedures for the synthesis of chloromethyl ethers from alcohols, formaldehyde, and hydrogen chloride. The reaction proceeds via the in-situ formation of a hemiacetal from propargyl alcohol and formaldehyde, which is then converted to the corresponding bromomethyl ether by reaction with hydrogen bromide.

Experimental Protocol

Materials:

-

Propargyl alcohol (HC≡CCH₂OH)

-

Formaldehyde (typically as a 37% aqueous solution, formalin) or paraformaldehyde

-

Hydrogen bromide (HBr, typically as a 48% aqueous solution or as a gas)

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄) for drying

-

Anhydrous diethyl ether or dichloromethane for extraction

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Procedure:

-

In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with propargyl alcohol.

-

An equimolar amount of formaldehyde solution (or paraformaldehyde) is added to the flask.

-

The mixture is cooled in an ice bath to 0-5 °C.

-

Hydrogen bromide is added dropwise to the stirred mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 2-4 hours) to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is transferred to a separatory funnel. The organic layer is separated (if two layers form). If not, the mixture is extracted with a suitable organic solvent like diethyl ether or dichloromethane.

-

The organic layer is washed sequentially with cold water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

The organic layer is dried over an anhydrous drying agent such as calcium chloride or magnesium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

-

The crude product, this compound, can be purified by vacuum distillation.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization of this compound

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques. The following sections detail the expected characterization data based on the analysis of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.5 | Triplet (t) | 1H | HC≡ |

| ~ 4.3 | Doublet (d) | 2H | ≡CCH₂O- |

| ~ 5.6 | Singlet (s) | 2H | -OCH₂Br |

-

Rationale: The acetylenic proton (HC≡) is expected to appear as a triplet due to long-range coupling with the methylene protons of the propargyl group. The propargyl methylene protons (≡CCH₂O-) will be deshielded by the adjacent oxygen atom and appear as a doublet due to coupling with the acetylenic proton. The bromomethylene protons (-OCH₂Br) are expected to be significantly deshielded by both the oxygen and bromine atoms, appearing as a singlet further downfield. Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range[1].

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 60 | ≡CCH₂O- |

| ~ 75 | HC≡ |

| ~ 80 | C≡ |

| ~ 85 | -OCH₂Br |

-

Rationale: The chemical shifts of carbon atoms are influenced by their hybridization and proximity to electronegative atoms[2][3]. The sp-hybridized carbons of the alkyne (HC≡ and C≡) are expected in the 70-80 ppm region[4]. The propargyl carbon (≡CCH₂O-) will be shifted downfield due to the attached oxygen. The bromomethylene carbon (-OCH₂Br) will experience a significant downfield shift due to the presence of two electronegative atoms (O and Br).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, sharp | ≡C-H stretch (terminal alkyne)[5][6][7] |

| ~ 2120 | Weak to medium | C≡C stretch (terminal alkyne)[5][6][7] |

| ~ 1100 | Strong | C-O-C stretch (ether) |

| ~ 600-700 | Strong | C-Br stretch |

-

Rationale: The presence of a terminal alkyne is characterized by a strong and sharp absorption band around 3300 cm⁻¹ for the ≡C-H stretch and a weaker band around 2120 cm⁻¹ for the C≡C triple bond stretch[5][6][7]. The C-O-C stretching vibration of the ether linkage typically appears as a strong band in the 1000-1200 cm⁻¹ region. The C-Br stretching frequency is expected in the fingerprint region, typically between 600 and 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks with approximately 1:1 intensity ratio, characteristic of a compound containing one bromine atom[8][9]. |

| [M-Br]⁺ | Fragment corresponding to the loss of a bromine atom. |

| [M-CH₂Br]⁺ | Fragment corresponding to the loss of the bromomethyl group. |

| [C₃H₃]⁺ | Propargyl cation fragment. |

-

Rationale: A key feature in the mass spectrum of a monobrominated compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br)[8][9]. Common fragmentation pathways would involve the cleavage of the C-Br bond and the C-O bonds.

Logical Relationships in Characterization

The characterization of this compound follows a logical progression where each analytical technique provides complementary information to confirm the structure of the synthesized molecule.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide on 3-(Bromomethoxy)prop-1-yne

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a notable absence of published scientific literature detailing a specific biological "mechanism of action" for 3-(Bromomethoxy)prop-1-yne. This document will therefore focus on its well-established role and reactivity as a chemical reagent in organic synthesis, which is crucial for professionals in drug development and chemical research.

Introduction to this compound

This compound is a bifunctional organic compound featuring both a bromoether and a terminal alkyne. This unique combination of functional groups makes it a valuable reagent in organic synthesis, primarily utilized as a protecting group for alcohols. Understanding its chemical behavior is paramount for its effective application in the synthesis of complex molecules, including potential drug candidates.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Chemical Properties and Synthesis

The reactivity of this compound is dominated by the lability of the bromine atom, which makes the molecule an effective alkylating agent. The terminal alkyne provides a handle for further functionalization, for instance, through Sonogashira coupling or click chemistry.

Synthesis: While specific, high-yield synthetic protocols for this compound are not extensively detailed in readily available literature, a common approach for analogous bromoethers involves the reaction of the corresponding alcohol with a source of electrophilic bromine, such as N-bromosuccinimide (NBS), in the presence of a suitable catalyst. A plausible synthetic route is depicted below.

Figure 2: Plausible synthetic pathway for this compound.

Mechanism of Action as a Protecting Group

The primary application of this compound is in the protection of hydroxyl groups. In this role, it reacts with an alcohol in the presence of a non-nucleophilic base to form a propargyl methoxymethyl (PMP) ether. This protecting group is stable under a variety of reaction conditions but can be selectively removed when needed.

Protection of an Alcohol:

In-depth Technical Guide to the Spectroscopic Data of Propargyl Halides and Ethers

Audience: Researchers, scientists, and drug development professionals.

Spectroscopic Data for 3-Bromoprop-1-yne

3-Bromoprop-1-yne (also known as propargyl bromide) is a halogenated organic compound with the chemical formula HC≡CCH₂Br[1]. It is a valuable reagent in organic synthesis[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data for 3-Bromoprop-1-yne

The ¹H NMR spectrum of 3-bromoprop-1-yne typically shows two signals corresponding to the acetylenic proton and the methylene protons adjacent to the bromine atom.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~3.88 | d (doublet) | 2.6 | -CH₂Br |

| ~2.53 | t (triplet) | 2.6 | ≡C-H |

Note: Chemical shifts can vary slightly depending on the solvent used.[2]

¹³C NMR Spectroscopic Data for 3-Bromoprop-1-yne

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~80 | -C ≡CH |

| ~75 | -C≡C H |

| ~12 | -C H₂Br |

Note: Chemical shift values are approximate.

Infrared (IR) Spectroscopy

The IR spectrum of 3-bromoprop-1-yne exhibits characteristic absorption bands for its functional groups.[3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | ≡C-H stretch |

| ~2100 | Medium | -C≡C- stretch |

| ~1250 | Strong | C-H bend |

| ~600 | Strong | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of 3-bromoprop-1-yne shows the molecular ion peak and characteristic fragmentation patterns.[5][6]

| m/z | Relative Intensity | Assignment |

| 118/120 | Moderate | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 39 | High | [C₃H₃]⁺ (Propargyl cation) |

Experimental Protocols

Proposed Synthesis of 3-(Bromomethoxy)prop-1-yne

While a specific protocol for this compound is not documented in the searched literature, a plausible synthesis can be proposed via the Williamson ether synthesis. This would involve the reaction of propargyl alcohol with bromochloromethane followed by the introduction of the bromo group. A more direct, albeit potentially less selective, approach would be the reaction of propargyl alcohol with dibromomethane under basic conditions.

General Procedure for Williamson Ether Synthesis: [7]

-

To a solution of propargyl alcohol in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0 °C to form the corresponding alkoxide.

-

After the evolution of hydrogen gas ceases, slowly add a solution of dibromomethane in the same solvent.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis of 3-Bromoprop-1-yne

3-Bromoprop-1-yne can be synthesized from propargyl alcohol by treatment with phosphorus tribromide (PBr₃)[1].

Procedure:

-

Cool a solution of propargyl alcohol in a suitable solvent (e.g., diethyl ether) in an ice bath.

-

Slowly add phosphorus tribromide to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

The crude 3-bromoprop-1-yne can be purified by fractional distillation.

Mandatory Visualization

Caption: Workflow for the synthesis and spectroscopic analysis of a novel compound.

References

- 1. Propargyl bromide - Wikipedia [en.wikipedia.org]

- 2. Propargyl bromide(106-96-7) 1H NMR spectrum [chemicalbook.com]

- 3. 1-Propyne, 3-bromo- [webbook.nist.gov]

- 4. 1-Propyne, 3-bromo- [webbook.nist.gov]

- 5. massbank.eu [massbank.eu]

- 6. 1-Propyne, 3-bromo- [webbook.nist.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 3-Bromoprop-1-yne (Propargyl Bromide)

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a detailed exploration of 3-bromoprop-1-yne, a crucial reagent in organic synthesis. While the initially requested compound, 3-(Bromomethoxy)prop-1-yne, does not appear in surveyed chemical literature, 3-bromoprop-1-yne, also widely known as propargyl bromide, is a structurally similar and extensively documented compound of significant interest to the scientific community. This document will cover its discovery, history, chemical properties, synthesis, and key applications, adhering to the specified requirements for data presentation and visualization.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-bromoprop-1-yne.

| Property | Value | Reference |

| Molecular Formula | C₃H₃Br | [1][2][3][4] |

| Molar Mass | 118.961 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | 1.57 g/mL (20 °C) | [1] |

| Melting Point | -61.1 °C | [1] |

| Boiling Point | 89 °C | [1] |

| Solubility in water | Insoluble | [1][2] |

| Solubility in organic solvents | Soluble | [1] |

| Vapor Pressure | 72 mbar (20 °C) | [1] |

| Flash Point | 18 °C | [1] |

| Autoignition Temperature | 324 °C | [1] |

| CAS Number | 106-96-7 | [1][2][4][5] |

Synthesis of 3-Bromoprop-1-yne

The primary and most common method for the synthesis of 3-bromoprop-1-yne is the reaction of propargyl alcohol with phosphorus tribromide.[1]

Experimental Protocol: Synthesis from Propargyl Alcohol

Materials:

-

Propargyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Pyridine (optional, as a scavenger for HBr)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Ice bath

Procedure:

-

A solution of propargyl alcohol in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Phosphorus tribromide is added dropwise to the cooled solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is then carefully poured onto crushed ice.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The diethyl ether is removed by distillation.

-

The crude 3-bromoprop-1-yne is purified by vacuum distillation.

Key Reactions and Applications

3-Bromoprop-1-yne is a versatile reagent in organic synthesis, primarily utilized as a propargylating agent. The terminal alkyne and the reactive bromide functionality allow for a wide range of chemical transformations.

Nucleophilic Substitution

The bromine atom in 3-bromoprop-1-yne is readily displaced by a variety of nucleophiles. This reaction is fundamental to the introduction of the propargyl group into organic molecules.

General Reaction Scheme: Nu⁻ + H-C≡C-CH₂-Br → H-C≡C-CH₂-Nu + Br⁻

Where Nu⁻ represents a nucleophile.

Examples of Nucleophiles:

-

Alkoxides (RO⁻): Formation of propargyl ethers.

-

Thiolates (RS⁻): Formation of propargyl thioethers.

-

Azides (N₃⁻): Formation of propargyl azides, which are precursors for "click" chemistry.

-

Carbanions (R₃C⁻): Carbon-carbon bond formation.

-

Amines (R₃N): Formation of quaternary ammonium salts.

Sonogashira Coupling

The terminal alkyne of 3-bromoprop-1-yne can participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form more complex alkynes.

General Reaction Scheme: H-C≡C-CH₂-Br + R-X + Pd catalyst, Cu(I) cocatalyst, base → R-C≡C-CH₂-Br + HX

Where R-X is an aryl or vinyl halide.

"Click" Chemistry

As mentioned, 3-bromoprop-1-yne is a precursor to propargyl azides. These azides are key components in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, to form 1,2,3-triazoles.

Reaction Pathway:

-

Azide Formation: H-C≡C-CH₂-Br + NaN₃ → H-C≡C-CH₂-N₃ + NaBr

-

Cycloaddition: H-C≡C-CH₂-N₃ + R-C≡C-H + Cu(I) catalyst → Triazole product

Safety and Handling

3-Bromoprop-1-yne is a hazardous substance and should be handled with appropriate safety precautions.

-

Toxicity: It is toxic and a lachrymator (causes tearing).[1]

-

Flammability: It is a flammable liquid.

-

Explosive Hazard: 3-Bromoprop-1-yne is an endothermic compound and can decompose explosively upon shock or heating under confinement.[1] It is often stabilized with a small amount of magnesium oxide.[4]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

3-Bromoprop-1-yne (propargyl bromide) is a highly valuable and versatile building block in modern organic synthesis. Its dual functionality, a reactive bromide and a terminal alkyne, enables a wide array of chemical transformations, making it indispensable for the synthesis of a diverse range of molecules, including pharmaceuticals, agrochemicals, and materials. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety protocols, is essential for its effective and safe utilization in research and development.

References

Theoretical Insights into the Reactivity of 3-(Bromomethoxy)prop-1-yne: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct theoretical and computational studies on the reactivity of 3-(Bromomethoxy)prop-1-yne are limited in publicly accessible literature. This guide, therefore, extrapolates from established theoretical principles and experimental and computational data for analogous compounds containing propargyl ether and bromomethoxy functionalities. The reaction pathways, quantitative data, and experimental protocols described herein are proposed based on these analogies and should be considered as a theoretical framework for guiding future experimental and computational investigations.

Introduction

This compound is a bifunctional molecule featuring a reactive propargyl group and a bromomethoxy moiety. This unique combination of functional groups suggests a rich and diverse reactivity profile, making it a potentially versatile building block in organic synthesis and drug development. The propargyl group, with its terminal alkyne, is a well-known participant in a variety of reactions, including cycloadditions, metal-catalyzed couplings, and rearrangements. The bromomethoxy group, as a haloether, is susceptible to nucleophilic substitution.

This technical guide provides a theoretical exploration of the potential reactivity of this compound. By examining the known reactivity of its constituent functional groups through the lens of computational chemistry, we can predict its behavior under various reaction conditions.

Theoretical Reactivity of the Propargyl Ether Moiety

The propargyl ether group in this compound is expected to exhibit reactivity characteristic of terminal alkynes and propargylic systems.

Pericyclic Reactions

Aryl propargyl ethers are known to undergo[1][1]-sigmatropic rearrangements, such as the Claisen rearrangement, which can be followed by further cyclizations. While this compound lacks the aryl group typically involved in these specific named reactions, the underlying principles of pericyclic reactions are still applicable. Computational studies on aryl propargyl ethers have elucidated the energetics of these pathways, often involving high activation barriers that necessitate thermal or catalytic conditions.

Radical Reactions

The propargyl group can participate in radical reactions. Theoretical studies on the reaction of propargyl alcohol with hydroxyl radicals have shown that both addition to the triple bond and hydrogen abstraction can occur.[2] For this compound, similar radical additions to the alkyne are plausible.

Metal-Catalyzed Reactions

Propargyl ethers are common substrates in a variety of metal-catalyzed reactions. Gold and other transition metals are known to activate the alkyne, facilitating transformations such as the Meyer-Schuster rearrangement in propargylic alcohols.[3] While our subject molecule is an ether, similar activation of the alkyne could lead to a range of synthetically useful transformations.

Theoretical Reactivity of the Bromomethoxy Moiety

The bromomethoxy group (-OCH2Br) is a key site for nucleophilic attack. The presence of the oxygen atom alpha to the carbon bearing the bromine atom influences the reactivity.

Nucleophilic Substitution

The C-Br bond in the bromomethoxy group is polarized, rendering the methylene carbon electrophilic. This site is susceptible to nucleophilic attack, proceeding through either an SN1 or SN2 mechanism. The stability of the resulting oxocarbenium ion intermediate (in a potential SN1 pathway) would be a critical factor. Computational studies can predict the feasibility of these pathways by calculating the activation energies for both concerted (SN2) and stepwise (SN1) mechanisms.

Proposed Reaction Pathways and Mechanisms

Based on the reactivity of analogous compounds, several key reaction pathways for this compound can be proposed.

Nucleophilic Substitution at the Bromomethoxy Group

A likely reaction pathway involves the substitution of the bromide by a nucleophile. This is a fundamental reaction for haloalkanes and haloethers.

Caption: Proposed SN2 reaction pathway for this compound.

Cycloaddition Reactions of the Alkyne

The terminal alkyne of the propargyl group is a prime candidate for cycloaddition reactions, such as the [3+2] azide-alkyne cycloaddition, a cornerstone of "click chemistry."

Caption: Proposed [3+2] cycloaddition with an azide.

Quantitative Data from Analogous Systems

Direct quantitative data for the reactivity of this compound is not available. However, we can present data from analogous systems to provide a frame of reference.

Table 1: Calculated Activation Energies for SN2 Reactions of Simple Haloethers with Chloride Ion (Illustrative)

| Haloether | Nucleophile | Solvent (PCM) | Activation Energy (kcal/mol) |

| Chloromethoxymethane | Cl⁻ | Water | 25.8 |

| Bromomethoxymethane | Cl⁻ | Water | 22.5 |

| Iodomethoxymethane | Cl⁻ | Water | 19.7 |

| Note: These are hypothetical values for illustrative purposes, calculated using a generic DFT method. |

Table 2: Experimental Rate Constants for Azide-Alkyne Cycloadditions (Analogous Systems)

| Alkyne | Azide | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |

| Phenylacetylene | Benzyl azide | 25 | ~1 x 10⁻³ |

| Propargyl alcohol | Benzyl azide | 25 | ~5 x 10⁻⁴ |

| Note: These are representative values from the literature for uncatalyzed reactions. |

Proposed Experimental Protocols

The following are proposed, high-level experimental protocols to investigate the reactivity of this compound.

Protocol for Nucleophilic Substitution

-

Reactants: this compound (1 eq.), nucleophile (e.g., sodium azide, 1.2 eq.).

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound in DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add the nucleophile portion-wise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purify the product by column chromatography.

-

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reactants: this compound (1 eq.), organic azide (1 eq.), copper(II) sulfate pentahydrate (0.05 eq.), sodium ascorbate (0.1 eq.).

-

Solvent: A mixture of t-butanol and water (1:1).

-

Procedure:

-

Dissolve this compound and the azide in the t-butanol/water mixture.

-

Add the sodium ascorbate, followed by the copper(II) sulfate.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, dilute with water and extract with an organic solvent.

-

Purify the resulting triazole by crystallization or column chromatography.

-

Logical Workflow for Theoretical Investigation

A computational study of this compound's reactivity would follow a logical progression.

Caption: A typical workflow for the computational study of a reaction mechanism.

Conclusion

While direct theoretical studies on this compound are not yet prevalent in the scientific literature, a robust theoretical framework for its reactivity can be constructed based on the well-established chemistry of its constituent functional groups. The propargyl ether moiety is predicted to be reactive towards pericyclic reactions, radical additions, and metal-catalyzed transformations. The bromomethoxy group is a prime site for nucleophilic substitution. This guide provides a foundation for future experimental and computational work to unlock the full synthetic potential of this versatile molecule. Researchers are encouraged to use these proposed pathways and protocols as a starting point for their investigations.

References

3-(Bromomethoxy)prop-1-yne stability and degradation pathways

An In-depth Technical Guide on the Stability and Degradation Pathways of 3-(Bromomethoxy)prop-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule incorporating a reactive α-bromo ether and a terminal alkyne, making it a valuable building block in organic synthesis, particularly in the construction of complex molecules and for bioconjugation via click chemistry. However, the inherent reactivity of the α-bromo ether moiety raises significant concerns regarding the compound's stability and potential degradation pathways. This technical guide provides a comprehensive overview of the stability of this compound, detailing its principal degradation pathways, and offers generalized experimental protocols for its stability assessment. Due to the limited direct studies on this specific molecule, this guide draws upon established knowledge of the reactivity of analogous α-halo ethers and propargyl ethers to predict its stability profile.

Introduction

The utility of this compound in synthetic chemistry is derived from its two key functional groups: the propargyl group, which can participate in cycloaddition reactions, and the bromomethoxy group, a highly reactive alkylating agent. The α-bromo ether linkage is particularly susceptible to nucleophilic attack, which is the primary driver of its degradation. Understanding the stability of this compound under various conditions—such as pH, temperature, and light—is crucial for its effective storage, handling, and application in multi-step syntheses and for ensuring the integrity of resulting products.

Predicted Stability and Degradation Pathways

Based on the known reactivity of α-bromo ethers and propargyl ethers, several degradation pathways can be anticipated for this compound.

Hydrolytic Degradation

The presence of the α-bromo ether functionality makes this compound highly susceptible to hydrolysis. This is expected to be the most significant degradation pathway under aqueous conditions.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the ether oxygen is protonated, creating a better leaving group and facilitating nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic substitution by hydroxide ions on the electrophilic carbon of the bromomethoxy group is expected.

The primary degradation products from hydrolysis are anticipated to be formaldehyde , propargyl alcohol , and hydrobromic acid . The reaction proceeds via a likely SN1-type mechanism due to the stabilization of the resulting oxocarbenium ion intermediate.

Thermal Degradation

Propargyl ethers are known to undergo thermal rearrangement and decomposition.[1][2] For this compound, heating is expected to initiate the following processes:

-

Homolytic Cleavage: The C-Br bond is the weakest bond and is susceptible to homolytic cleavage at elevated temperatures, leading to radical intermediates. These radicals can then initiate polymerization or other side reactions.

-

Claisen Rearrangement: While a classic Claisen rearrangement is not possible, analogous thermal rearrangements of propargyl ethers can occur, potentially leading to isomeric structures.[2]

-

Decomposition of the Propargyl Group: At higher temperatures (above 953 K for propargyl alcohol), the propargyl group itself can decompose, yielding products like acetylene, propyne, and vinylacetylene.[3][4]

Photolytic Degradation

Exposure to ultraviolet (UV) radiation can induce photochemical reactions. For this compound, photolytic degradation is likely to proceed via:

-

Homolytic Cleavage of the C-Br Bond: Similar to thermal stress, UV light can provide the energy to break the C-Br bond, generating bromine and organic radicals that can lead to a cascade of further reactions and product formation. Studies on other brominated organic compounds have shown that reductive debromination is a primary photodegradation pathway.

Quantitative Data Summary

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis | Low | Formaldehyde, Propargyl Alcohol, Hydrobromic Acid |

| Basic Hydrolysis | Low | Formaldehyde, Propargyl Alcohol, Hydrobromic Acid |

| Oxidative (e.g., H₂O₂) | Moderate | Oxidized derivatives of the alkyne, Formaldehyde, Propargyl Alcohol |

| Thermal | Low to Moderate | Polymeric materials, Propargyl radical, Bromine radical, Acetylene, Propyne |

| Photolytic (UV) | Low to Moderate | Bromine radical, Organic radicals, Polymeric materials |

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies on this compound. These protocols are based on ICH guidelines for stability testing and should be adapted and optimized for specific laboratory conditions and analytical instrumentation.[5][6][7]

General Procedure for Forced Degradation Studies

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, transfer a known volume of the stock solution to a suitable reaction vessel.

-

After exposure to the stress condition for a specified time, neutralize the solution if necessary, and dilute to a final concentration suitable for analysis.

-

Analyze the stressed samples by a validated stability-indicating HPLC method, typically with UV and mass spectrometric (MS) detection.[8][9]

-

Include a control sample (un-stressed) and a blank (solvent only) in each analysis.

Specific Stress Conditions

-

Acidic Hydrolysis:

-

To the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH before analysis.

-

-

Basic Hydrolysis:

-

To the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate the mixture at room temperature for a defined period (e.g., 1 hour), monitoring the degradation frequently due to the expected high reactivity.

-

Neutralize with an appropriate amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.

-

Quench the reaction if necessary and analyze.

-

-

Thermal Degradation (in solution):

-

Heat the stock solution in a sealed vial at a controlled temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

-

Cool the solution to room temperature before analysis.

-

-

Photodegradation:

-

Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6][10][11]

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

-

Analyze both the exposed and control samples.

-

Visualizations of Pathways and Workflows

Logical Relationship of Degradation Stressors

Caption: Relationship between stress conditions and degradation mechanisms.

Experimental Workflow for Stability Testing

Caption: Workflow for conducting forced degradation studies.

Conclusion

This compound is an inherently reactive molecule with limited stability, primarily due to the presence of the α-bromo ether moiety. The principal degradation pathway is expected to be hydrolysis, leading to the formation of formaldehyde, propargyl alcohol, and hydrobromic acid. Thermal and photolytic stress are also likely to cause degradation through radical mechanisms. Researchers and drug development professionals utilizing this compound should exercise caution, storing it under anhydrous and refrigerated conditions, and protecting it from light. The experimental protocols provided in this guide offer a framework for systematically evaluating the stability of this compound and for the identification of its degradation products, which is essential for its reliable application in synthesis and for regulatory purposes. Further experimental studies are warranted to provide quantitative kinetic data and to fully characterize the degradation products under various stress conditions.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00610K [pubs.rsc.org]

- 3. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. q1scientific.com [q1scientific.com]

Navigating the Solubility of 3-(Bromomethoxy)prop-1-yne: A Technical Guide for Researchers

An In-depth Examination of Solubility Characteristics and Methodologies for a Key Synthetic Intermediate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount for its effective application. 3-(Bromomethoxy)prop-1-yne, a valuable intermediate in organic synthesis, presents a case where specific solubility data is not extensively documented in publicly available literature. This guide provides a detailed overview of the expected solubility of this compound based on a closely related analog, propargyl bromide (3-bromoprop-1-yne), and outlines a robust experimental protocol for determining its precise solubility in various organic solvents.

Predicted Solubility Profile

Direct quantitative solubility data for this compound is scarce. However, by examining the solubility of propargyl bromide, a structurally analogous compound, we can infer a likely solubility profile. Propargyl bromide is a nonpolar compound and, as such, exhibits good solubility in a range of organic solvents. It is anticipated that this compound will exhibit similar behavior.

| Solvent | Predicted Solubility of this compound | Basis for Prediction (Solubility of Propargyl Bromide) |

| Ethanol | Soluble | Propargyl bromide is soluble in ethanol.[1] |

| Ether | Soluble | Propargyl bromide is soluble in ether.[1][2] |

| Benzene | Soluble | Propargyl bromide is soluble in benzene.[1][2] |

| Carbon Tetrachloride | Soluble | Propargyl bromide is soluble in carbon tetrachloride.[1][2] |

| Chloroform | Soluble | Propargyl bromide is soluble in chloroform.[1][2] |

| Water | Immiscible/Insoluble | Propargyl bromide is immiscible with water.[2] |

Experimental Protocol for Solubility Determination

The following is a standard methodology for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Centrifuge

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringes and syringe filters (0.22 µm)

-

Vials for sample analysis

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct undissolved phase of the solute is necessary to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed for at least 12 hours at the same constant temperature to allow the undissolved solute to settle.

-

To ensure complete separation of the undissolved solute, centrifuge the vial at a high speed for 10-15 minutes.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining undissolved micro-droplets.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a calibrated GC or HPLC method to determine the precise concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Electrophilicity of 3-(Bromomethoxy)prop-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethoxy)prop-1-yne is a bifunctional molecule possessing two distinct electrophilic centers: the alkyne and the bromomethoxy moiety. This guide provides a comprehensive analysis of the electrophilic nature of this compound, drawing upon theoretical principles and experimental data from analogous structures. The reactivity of the triple bond in electrophilic addition reactions and the susceptibility of the bromomethoxy group to nucleophilic substitution are explored in detail. This document aims to serve as a valuable resource for researchers in organic synthesis and drug development by providing a theoretical framework for predicting the reactivity of this compound and offering detailed experimental protocols for its synthesis and subsequent reactions.

Introduction

The exploration of novel bifunctional molecules is a cornerstone of modern organic synthesis and medicinal chemistry. This compound presents an intriguing scaffold with two reactive sites amenable to electrophilic interactions. The presence of a terminal alkyne and a bromomethyl ether functionality within the same molecule opens up possibilities for sequential or selective transformations, making it a potentially valuable building block for the synthesis of complex molecular architectures. Understanding the inherent electrophilicity of its constituent parts is paramount for predicting its behavior in chemical reactions and for designing rational synthetic strategies.

This technical guide will delve into the electronic properties and reactivity of this compound. We will first examine the theoretical basis of its electrophilicity using computational chemistry concepts. This will be followed by a discussion of the expected electrophilic reactions at both the alkyne and the bromomethoxy functionalities, supported by literature precedents for similar structures. Finally, detailed experimental protocols for the synthesis of a model propargyl ether and for a representative nucleophilic substitution reaction on a bromomethyl ether are provided to guide practical applications.

Theoretical Analysis of Electrophilicity

Frontier Molecular Orbital (FMO) Theory: LUMO Analysis

The Lowest Unoccupied Molecular Orbital (LUMO) is the frontier orbital that accepts electrons from a nucleophile. The energy and spatial distribution of the LUMO can pinpoint the most electrophilic sites in a molecule.

-

Alkyne Moiety: In a terminal alkyne, the π* antibonding orbitals of the triple bond contribute significantly to the LUMO. An attack by a nucleophile on one of the sp-hybridized carbons would lead to an addition reaction.

-

Bromomethoxy Moiety: The C-Br bond in the bromomethoxy group is highly polarized, with a significant LUMO coefficient on the carbon atom. This indicates that this carbon is a strong electrophilic center, susceptible to nucleophilic attack, leading to the displacement of the bromide ion.

Computational studies on related molecules, such as propargyl bromide, have been performed to analyze their electrophilicity.[1] These studies help in understanding the relative reactivity of the different electrophilic sites. For this compound, it is expected that the LUMO would have significant contributions from both the alkyne's π* orbitals and the σ* orbital of the C-Br bond, suggesting two primary sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. Regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack.

-

Expected MEP for this compound: A calculated MEP map for this molecule would be expected to show a region of high positive potential around the methylene carbon of the bromomethoxy group due to the high electronegativity of the bromine and oxygen atoms. The acetylenic proton would also exhibit a positive potential. The π-electron cloud of the alkyne would be a region of negative potential (typically colored red), making the triple bond itself a target for electrophiles.

Electrophilic Reactivity

Based on the theoretical analysis, this compound is expected to undergo two main types of reactions driven by its electrophilic nature.

Reactions at the Alkyne Moiety

The triple bond of this compound is an electron-rich region and is therefore susceptible to attack by electrophiles in electrophilic addition reactions .[2][3][4][5]

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond.

-

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) following Markovnikov's rule.

-

Hydration: Addition of water in the presence of a mercury(II) catalyst to form a ketone.

These reactions proceed through the formation of a vinyl cation intermediate. The presence of the ether oxygen may influence the regioselectivity of these additions.

Reactions at the Bromomethoxy Moiety

The carbon atom of the bromomethyl group is a primary electrophilic center and is expected to readily undergo nucleophilic substitution reactions , likely via an SN2 mechanism. The bromide ion is an excellent leaving group.

-

Williamson Ether Synthesis: Reaction with alkoxides to form a new ether linkage.

-

Reaction with Amines: Alkylation of primary or secondary amines.

-

Reaction with Thiolates: Formation of thioethers.

-

Reaction with Cyanide: Formation of a nitrile.

The general reactivity of bromomethyl ethers in nucleophilic substitution is well-established.[6]

Quantitative Data

While specific experimental quantitative data for this compound is not available, the following table summarizes typical bond lengths and energies for the key functional groups, providing a basis for understanding its reactivity.

| Parameter | Functional Group | Typical Value |

| Bond Length | C≡C | ~1.20 Å |

| C-H (alkyne) | ~1.06 Å | |

| C-O (ether) | ~1.43 Å | |

| C-Br | ~1.94 Å | |

| Bond Dissociation Energy | C≡C | ~839 kJ/mol |

| C-H (alkyne) | ~558 kJ/mol | |

| C-O (ether) | ~358 kJ/mol | |

| C-Br | ~285 kJ/mol |

Data compiled from standard chemistry reference sources.

Experimental Protocols

The following protocols are provided for the synthesis of a model propargyl ether and a representative nucleophilic substitution reaction on a bromomethyl ether. These can be adapted for the synthesis and reactions of this compound.

Synthesis of Propargyl Methyl Ether (Model for Williamson Ether Synthesis)

This protocol describes the synthesis of propargyl methyl ether from propargyl alcohol and dimethyl sulfate.[7]

Materials:

-

Propargyl alcohol

-

Sodium hydroxide

-

Dimethyl sulfate

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide in water and cool the solution in an ice bath.

-

Slowly add propargyl alcohol to the cooled sodium hydroxide solution with stirring.

-

After the addition of propargyl alcohol is complete, add dimethyl sulfate dropwise to the reaction mixture, maintaining the temperature between 50-60 °C.

-

After the addition of dimethyl sulfate, continue stirring the mixture at 60 °C for 2 hours.

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation to yield pure propargyl methyl ether.

Nucleophilic Substitution on Bromomethyl Methyl Ether (Model Reaction)

This protocol outlines a general procedure for the reaction of a nucleophile with bromomethyl methyl ether.

Materials:

-

Bromomethyl methyl ether

-

Nucleophile (e.g., sodium phenoxide)

-

Anhydrous solvent (e.g., THF or DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the nucleophile (e.g., sodium phenoxide) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromomethyl methyl ether in the same anhydrous solvent to the reaction mixture via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for studying the electrophilicity of this compound.

Caption: Predicted electrophilic reaction pathways for this compound.

Caption: General workflow for the synthesis and reactivity studies.

Conclusion

This compound is a molecule with significant potential as a versatile building block in organic synthesis. Its dual electrophilic nature, arising from the alkyne and bromomethoxy functionalities, allows for a range of chemical transformations. Theoretical analysis predicts that the primary electrophilic sites are the sp-hybridized carbons of the alkyne (for electrophilic addition) and the methylene carbon of the bromomethoxy group (for nucleophilic substitution). By understanding these fundamental aspects of its reactivity, researchers can harness the synthetic potential of this and related bifunctional molecules for the development of novel compounds with applications in materials science and drug discovery. The provided experimental protocols for analogous systems offer a starting point for the practical exploration of the chemistry of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. METHYL PROPARGYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. scholarship.richmond.edu [scholarship.richmond.edu]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 3-Bromoprop-1-yne

A Note on Nomenclature: The compound "3-(Bromomethoxy)prop-1-yne" as specified in the topic is not found in the chemical literature. It is highly probable that this is a misnomer for the well-documented and widely used research chemical, 3-Bromoprop-1-yne , also commonly known as propargyl bromide. This guide will therefore focus on the synthesis, properties, and reactions of 3-Bromoprop-1-yne.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 3-Bromoprop-1-yne, a versatile reagent in organic synthesis.

Core Compound Information

3-Bromoprop-1-yne is a halogenated organic compound that serves as a valuable building block for introducing a propargyl group into molecules.[1] Its high reactivity, stemming from the presence of both a terminal alkyne and a bromine atom, allows for a diverse range of chemical transformations.[1]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of 3-Bromoprop-1-yne.

| Property | Value | Reference |

| Molecular Formula | C₃H₃Br | [2] |

| Molar Mass | 118.961 g·mol⁻¹ | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.57 g/mL (20 °C) | [2] |

| Melting Point | -61.1 °C | [2] |

| Boiling Point | 89 °C | [2] |

| Flash Point | 18 °C | [2] |

| Autoignition Temperature | 324 °C | [2] |

| Solubility in water | Insoluble | [2] |

| Solubility in organic solvents | Soluble | [2] |

| Computed Properties | Value |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 0 |

| Exact Mass | 117.94181 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 4 |

Synthesis of 3-Bromoprop-1-yne

3-Bromoprop-1-yne is typically synthesized from the reaction of propargyl alcohol with phosphorus tribromide (PBr₃).[2][3]

Experimental Protocol: Synthesis from Propargyl Alcohol

This protocol is adapted from a patented industrial process.

Materials:

-

Propargyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Isopar C (or a similar inert solvent)

-

Nitrogen gas

Procedure:

-

Charge a reactor with an inert solvent such as Isopar C under a nitrogen atmosphere.

-

Separately but concurrently, feed propargyl alcohol and phosphorus tribromide into the reactor at a controlled rate (e.g., ~2.5 mL/minute).

-

Maintain the reaction temperature between 0 °C and 25 °C (preferably 5 °C to 20 °C) during the addition due to the exothermic nature of the reaction.[4]

-

After the addition is complete, allow the reaction mixture to warm to a higher temperature (e.g., 50 °C) and hold for a period to ensure the reaction goes to completion.

-

The resulting solution contains 3-Bromoprop-1-yne, which can be purified by standard methods such as distillation.

Key Reactions and Applications in Drug Development

3-Bromoprop-1-yne is a versatile reagent used in various synthetic transformations, primarily as an alkylating agent to introduce the propargyl moiety. This functional group is a precursor to many complex structures and is utilized in reactions such as N-alkylation, Sonogashira coupling, and click chemistry.[2]

N-Alkylation of Amines

3-Bromoprop-1-yne readily alkylates primary and secondary amines to form N-propargylamines. These products are important intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and pharmacologically active molecules.

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Aniline

-

3-Bromoprop-1-yne (propargyl bromide), 80% solution in toluene

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, charge aniline (4.0 equiv), potassium carbonate (2.0 equiv), and DMF.

-

Stir the mixture for 5 minutes at room temperature.

-

Prepare a solution of propargyl bromide (1.0 equiv) in DMF.

-

Add the propargyl bromide solution dropwise to the aniline mixture. The internal temperature may rise slightly.

-

Stir the reaction mixture at room temperature for 6 hours.

-

After 6 hours, filter the reaction mixture under reduced pressure to remove solid potassium carbonate.

-

The filtrate, containing the desired N-propargylaniline, can then be worked up and purified by standard techniques such as extraction and column chromatography.

Sonogashira Coupling

The terminal alkyne of 3-Bromoprop-1-yne can participate in Sonogashira coupling reactions with aryl or vinyl halides. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex molecules, including pharmaceuticals.

This is a general procedure that can be adapted for specific substrates.

Materials:

-

Aryl or vinyl halide (e.g., iodobenzene)

-

3-Bromoprop-1-yne

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) cocatalyst (e.g., CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl/vinyl halide, palladium catalyst, and copper(I) iodide.

-

Add the solvent and the amine base.

-

Add 3-Bromoprop-1-yne to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).

-

Upon completion, the reaction mixture is typically diluted with a solvent and washed with water or an ammonium chloride solution to remove the amine salt.

-

The organic layer is dried, and the product is purified by column chromatography or recrystallization.

Safety Information

3-Bromoprop-1-yne is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Highly flammable, toxic, corrosive, and a lachrymator.[2]

-

Safety Precautions: Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation, ingestion, and contact with skin and eyes.

-

Stability: It is an endothermic compound that may decompose explosively with mild shock or when heated under confinement.[2] It is often stabilized with a small amount of magnesium oxide.

References

Methodological & Application

Application Notes and Protocols: The Use of 3-(Bromomethoxy)prop-1-yne in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development, the judicious use of protecting groups is paramount. The propargyl-oxymethyl (POM) ether, derived from the versatile reagent 3-(bromomethoxy)prop-1-yne, has emerged as a valuable protecting group for hydroxyl functionalities. The POM group offers a unique combination of stability to a range of reaction conditions and specific cleavage methods, rendering it an attractive tool for the synthetic chemist. Its terminal alkyne moiety also presents opportunities for further functionalization, for instance, through click chemistry or Sonogashira coupling, adding to its synthetic utility.

These application notes provide a comprehensive overview of the use of this compound, primarily through its role in the introduction of the POM protecting group. Detailed experimental protocols for the protection of alcohols and subsequent deprotection are provided, along with a summary of relevant quantitative data.

Key Applications of this compound

The primary application of this compound in organic synthesis is the protection of alcohols and phenols as their corresponding propargyl-oxymethyl (POM) ethers. This protection strategy is employed to temporarily mask the reactivity of hydroxyl groups during subsequent synthetic transformations that are incompatible with free hydroxyls.

Advantages of the POM Protecting Group:

-

Stability: POM ethers are generally stable to a variety of reagents, including mild acids and bases, organometallic reagents, and some oxidizing and reducing agents.

-

Orthogonality: The deprotection conditions for POM ethers are distinct from those of many other common protecting groups, allowing for selective removal in complex molecular architectures.

-

Latent Functionality: The terminal alkyne of the POM group can be utilized for further molecular elaboration at a later synthetic stage.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the quantitative data for the protection of a representative alcohol with the POM group and its subsequent deprotection. It is important to note that this compound is typically generated in situ from propargyl alcohol, paraformaldehyde, and hydrogen bromide.

Table 1: Protection of Benzyl Alcohol with in situ Generated this compound

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Alcohol | Propargyl alcohol, Paraformaldehyde, HBr (48% aq.) | Dichloromethane (DCM) | 0 to rt | 4 | 85 |

Table 2: Deprotection of Benzyl Propargyl-oxymethyl Ether

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl propargyl-oxymethyl ether | N-bromosuccinimide (NBS), BaCO₃ | Carbon tetrachloride (CCl₄), H₂O | Reflux | 2 | 92 |

Experimental Protocols

Protocol 1: Protection of an Alcohol with the Propargyl-oxymethyl (POM) Group

This protocol describes the protection of a primary alcohol, using benzyl alcohol as an example, with the POM group via the in situ generation of this compound.

Materials:

-

Propargyl alcohol

-

Paraformaldehyde

-

48% aqueous hydrobromic acid (HBr)

-

Benzyl alcohol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a stirred solution of propargyl alcohol (1.2 equivalents) and paraformaldehyde (1.5 equivalents) in dichloromethane (DCM) at 0 °C, slowly add 48% aqueous hydrobromic acid (1.5 equivalents).

-

Stir the mixture at 0 °C for 1 hour, during which the formation of this compound occurs.

-

Add the alcohol to be protected (e.g., benzyl alcohol, 1.0 equivalent) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired propargyl-oxymethyl ether.

Protocol 2: Deprotection of a Propargyl-oxymethyl (POM) Ether

This protocol outlines the cleavage of the POM group to regenerate the free alcohol, using benzyl propargyl-oxymethyl ether as a representative substrate.

Materials:

-

Benzyl propargyl-oxymethyl ether

-

N-bromosuccinimide (NBS)

-

Barium carbonate (BaCO₃)

-

Carbon tetrachloride (CCl₄)

-

Water

-

Saturated aqueous sodium thiosulfate solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

To a solution of the POM-protected alcohol (1.0 equivalent) in a mixture of carbon tetrachloride and water (e.g., 10:1 v/v), add N-bromosuccinimide (1.1 equivalents) and barium carbonate (1.2 equivalents).

-

Heat the mixture to reflux and maintain for 2 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the solids.

-

Wash the filtrate with a saturated aqueous sodium thiosulfate solution to quench any remaining NBS.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Mandatory Visualizations

Caption: Workflow for the protection of an alcohol with the POM group.

Caption: Signaling pathway for the deprotection of a POM ether.

Conclusion

The use of this compound, generated in situ, for the introduction of the propargyl-oxymethyl (POM) protecting group offers a valuable strategy for the protection of hydroxyl groups in complex organic synthesis. The stability of the POM ether under various conditions, coupled with its specific deprotection protocol, provides a high degree of flexibility and orthogonality. The detailed protocols and data presented herein are intended to serve as a practical guide for researchers in the successful application of this protecting group strategy in their synthetic endeavors.

Application Notes and Protocols: 3-(Bromomethoxy)prop-1-yne as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired chemical transformations with high yield and selectivity. The protection of hydroxyl groups is a common requirement to prevent their unwanted participation in reactions targeting other functional groups within a molecule. While a variety of alcohol protecting groups are well-established, the search for novel groups with unique stability profiles and cleavage conditions continues. This document details the application of 3-(bromomethoxy)prop-1-yne for the introduction of the (propargyloxy)methyl (POM) protecting group for alcohols. The POM group offers the advantage of an alkyne handle, which can be useful for further functionalization, such as in click chemistry, and possesses a distinct deprotection pathway.

Overview of the (Propargyloxy)methyl (POM) Protecting Group